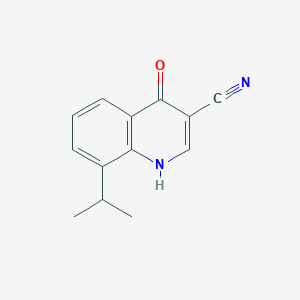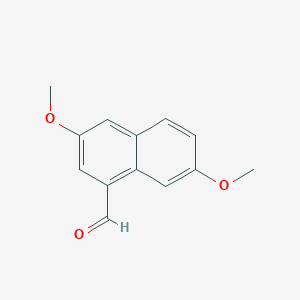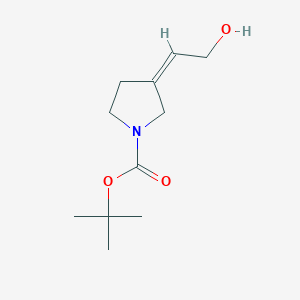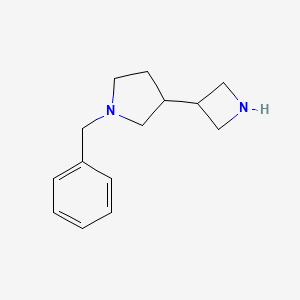![molecular formula C13H16N2O B11890023 1'-Ethylspiro[indoline-3,2'-pyrrolidin]-2-one CAS No. 59022-44-5](/img/structure/B11890023.png)
1'-Ethylspiro[indoline-3,2'-pyrrolidin]-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-Ethylspiro[indoline-3,2’-pyrrolidin]-2-one is a spirocyclic compound that features a unique structure combining an indoline and a pyrrolidinone moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1’-ethylspiro[indoline-3,2’-pyrrolidin]-2-one can be achieved through diastereodivergent synthesis via base-promoted (3 + 2) cycloadditions. The choice of catalyst plays a crucial role in determining the stereochemistry of the product. When a Lewis base such as tricyclohexylphosphine (PCy3) is used, the reaction yields the desired product with excellent diastereoselectivity. Alternatively, using a Brønsted base like potassium carbonate (K2CO3) results in a different diastereoisomer .
Industrial Production Methods
While specific industrial production methods for 1’-ethylspiro[indoline-3,2’-pyrrolidin]-2-one are not extensively documented, the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
1’-Ethylspiro[indoline-3,2’-pyrrolidin]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions vary widely depending on the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
1’-Ethylspiro[indoline-3,2’-pyrrolidin]-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential biological activities, including anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases.
Industry: The compound’s unique structure makes it valuable in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism by which 1’-ethylspiro[indoline-3,2’-pyrrolidin]-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[indoline-3,2’-pyrrole]-2,5’-diones: These compounds share a similar spirocyclic structure and exhibit comparable biological activities.
Spiropyrans: Another class of spirocyclic compounds known for their photochromic properties.
Uniqueness
1’-Ethylspiro[indoline-3,2’-pyrrolidin]-2-one stands out due to its specific combination of an indoline and a pyrrolidinone moiety, which imparts unique chemical and biological properties
Propiedades
Número CAS |
59022-44-5 |
|---|---|
Fórmula molecular |
C13H16N2O |
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
1'-ethylspiro[1H-indole-3,2'-pyrrolidine]-2-one |
InChI |
InChI=1S/C13H16N2O/c1-2-15-9-5-8-13(15)10-6-3-4-7-11(10)14-12(13)16/h3-4,6-7H,2,5,8-9H2,1H3,(H,14,16) |
Clave InChI |
MSIOJTCPQQGQJO-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCC12C3=CC=CC=C3NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11889947.png)


![8-Fluoro-2-methylnaphtho[2,3-d]thiazole](/img/structure/B11889960.png)


![N-(Benzo[d][1,3]dioxol-5-ylmethyl)ethanamine hydrochloride](/img/structure/B11889980.png)




![8,8-Dimethyl-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B11890019.png)


